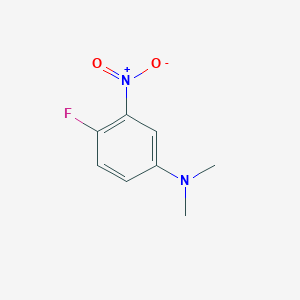

4-Fluoro-N,N-dimethyl-3-nitroaniline

Description

General Context of Substituted Nitroanilines in Organic Chemistry

Substituted nitroanilines are a class of organic compounds derived from aniline (B41778) that feature a nitro group (—NO₂) on the aromatic ring. These molecules are pivotal intermediates in the synthesis of a wide array of commercially important substances, including dyes, pharmaceuticals, and agrochemicals. The position of the nitro group relative to the amino group (ortho, meta, or para) significantly influences the compound's chemical properties, such as basicity, reactivity, and spectral characteristics.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and decreases the basicity of the amino group. Conversely, the amino group is an electron-donating group. The interplay of these electronic effects governs the regioselectivity of further chemical transformations. For instance, in electrophilic substitution reactions, the amino group directs incoming electrophiles to the ortho and para positions, while the nitro group directs them to the meta position. This directing influence is fundamental in designing multi-step synthetic pathways.

Significance of Fluorinated Aromatic Compounds in Contemporary Research

The introduction of fluorine into organic molecules has become a powerful strategy in modern drug discovery and materials science. Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom. However, the substitution of hydrogen with fluorine can lead to profound changes in a molecule's physicochemical properties. sigmaaldrich.com

Key effects of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by enzymes in the body. This can prolong the half-life of a drug, enhancing its therapeutic effect. sigmaaldrich.com

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can affect a drug's solubility and ability to interact with biological targets. sigmaaldrich.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by selective fluorination, which can improve its ability to cross cell membranes and the blood-brain barrier.

These beneficial modifications have led to a significant number of fluorinated compounds being developed as pharmaceuticals, including anti-cancer agents, antidepressants, and anesthetics. sigmaaldrich.com

Structural Specificity of 4-Fluoro-N,N-dimethyl-3-nitroaniline within Aniline Derivatives

The structure of this compound is characterized by a benzene (B151609) ring with three key substituents that dictate its unique chemical identity:

An N,N-dimethylamino group (—N(CH₃)₂) at position 1: This is a strong electron-donating group, more so than a primary amino group (—NH₂). It activates the ring towards electrophilic substitution.

A nitro group (—NO₂) at position 3: This is a strong electron-withdrawing group.

A fluorine atom (—F) at position 4: Fluorine is strongly electronegative and withdraws electron density through induction, but it can also donate electron density through resonance.

The specific arrangement of these groups creates a distinct electronic environment on the aromatic ring. The powerful electron-donating N,N-dimethylamino group is ortho to the strongly electron-withdrawing nitro group, and para to the fluorine atom. This "push-pull" system, where electron-donating and electron-withdrawing groups are in conjugation, can lead to interesting photophysical properties and reactivity.

The N,N-dimethyl groups also provide steric hindrance around the nitrogen atom, which can influence its nucleophilicity and the molecule's ability to participate in hydrogen bonding compared to its primary amine analogue, 4-fluoro-3-nitroaniline (B182485).

Synthesis and Properties

While detailed research articles on the specific synthesis and reactivity of this compound are not extensively available in peer-reviewed literature, its preparation can be logically inferred from established chemical transformations. The likely synthetic precursor is 4-fluoro-3-nitroaniline.

The synthesis of 4-fluoro-3-nitroaniline is well-documented and typically achieved through the electrophilic nitration of p-fluoroaniline using a mixture of nitric acid and sulfuric acid under anhydrous conditions. google.com

The subsequent conversion of the primary amino group of 4-fluoro-3-nitroaniline to an N,N-dimethylamino group can be accomplished through various N-methylation methods. A common and effective method is the Eschweiler-Clarke reaction , which uses excess formaldehyde (B43269) and formic acid to achieve exhaustive methylation of a primary amine to a tertiary amine. wikipedia.org This reaction is known to stop at the tertiary amine stage and does not form quaternary ammonium (B1175870) salts. wikipedia.org Alternative methylating agents like dimethyl sulfate (B86663) could also be employed. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18542-98-8 |

| Molecular Formula | C₈H₉FN₂O₂ |

| Molecular Weight | 184.17 g/mol |

| Appearance | Solid (form may vary) |

Data sourced from chemical supplier databases.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While specific, published spectra for this compound are not readily found in scientific databases, the expected spectral features can be predicted based on its structure and data from analogous compounds. For comparison, the documented spectroscopic data for its precursor, 4-fluoro-3-nitroaniline, is presented below.

Table 2: Spectroscopic Data for the Precursor, 4-Fluoro-3-nitroaniline

| Technique | Data |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons and the amine group protons would be observed. The chemical shifts are influenced by the electron-withdrawing nitro group and fluorine, and the electron-donating amino group. |

| ¹³C NMR | Resonances for each of the unique carbon atoms in the molecule. The carbon attached to the fluorine would show a characteristic large coupling constant (JC-F). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (156.11 g/mol ). |

This is a summary of expected data; actual values can vary based on experimental conditions.

For this compound, one would expect to see the disappearance of the N-H stretching bands in the IR spectrum and the appearance of a strong singlet in the ¹H NMR spectrum corresponding to the six equivalent protons of the two methyl groups.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,N-dimethyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHCRMSZWANSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro N,n Dimethyl 3 Nitroaniline

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 4-Fluoro-N,N-dimethyl-3-nitroaniline is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents. The dimethylamino group (-N(CH₃)₂) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director due to its electron-withdrawing nature. The fluorine atom is a weakly deactivating group (due to its electronegativity) but is also ortho-, para-directing.

The positions on the aromatic ring are influenced as follows:

-N(CH₃)₂ group: Strongly activates the ortho (position 5) and para (position 2, already substituted) positions.

-NO₂ group: Strongly deactivates the ortho (positions 2 and 4, already substituted) and para (position 6) positions, directing incoming electrophiles to the meta positions (positions 5 and 1, already substituted).

-F group: Weakly deactivates the ring but directs incoming electrophiles to the ortho (position 5) and para (position 1, already substituted) positions.

Considering these combined effects, the most likely position for electrophilic attack is position 5, which is ortho to the strongly activating dimethylamino group and the fluorine atom, and meta to the deactivating nitro group. Position 6 is strongly deactivated by the para-nitro group. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to yield predominantly the 5-substituted product.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation is a key feature of the molecule's reactivity.

Mechanism and Substituent Effects on SNAr Reactivity

The SNAr mechanism is a two-step process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. libretexts.org This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. libretexts.org In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The reactivity of aryl halides in SNAr reactions is influenced by several factors:

Nature of the Leaving Group: For SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens. youtube.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

Electron-Withdrawing Substituents: The presence of strong electron-withdrawing groups, such as the nitro group, ortho or para to the leaving group is essential for activating the ring towards SNAr. libretexts.org These groups stabilize the negatively charged Meisenheimer intermediate through resonance. libretexts.org

Steric Effects: Steric hindrance around the reaction center can affect the rate of nucleophilic attack. In the case of this compound, the dimethylamino group at the adjacent position may exert some steric influence.

Catalytic Aspects in SNAr Transformations

While many SNAr reactions proceed without a catalyst, certain catalytic systems can enhance the reaction rate or enable the use of less reactive nucleophiles. Base catalysis is a common strategy, where a base is used to deprotonate the nucleophile, increasing its nucleophilicity. In reactions involving amine nucleophiles, the amine itself or an external base can facilitate the removal of a proton from the intermediate, which can be the rate-limiting step in some cases.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to 4-Fluoro-N,N-dimethyl-1,3-benzenediamine. This transformation is a fundamental process in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals.

Catalytic Reduction Pathways (e.g., to 4-Fluoro-N,N-dimethyl-1,3-benzenediamine)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. This method offers clean reaction profiles and generally high yields. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).

For the selective reduction of one nitro group in a polynitro compound, reagents like sodium sulfide (B99878) or polysulfides in aqueous or alcoholic solutions can be used. stackexchange.com However, for a mononitro compound like this compound, complete reduction to the amine is usually desired.

| Catalyst System | Reductant | Typical Conditions | Product |

| Pd/C | H₂ gas | Room temperature, atmospheric or elevated pressure, solvent (e.g., ethanol) | 4-Fluoro-N,N-dimethyl-1,3-benzenediamine |

| Raney Ni | H₂ gas | Room temperature or elevated temperature and pressure, solvent (e.g., ethanol) | 4-Fluoro-N,N-dimethyl-1,3-benzenediamine |

| SnCl₂/HCl | - | Reflux in acidic medium | 4-Fluoro-N,N-dimethyl-1,3-benzenediamine |

| Fe/HCl or Fe/NH₄Cl | - | Reflux in acidic or neutral medium | 4-Fluoro-N,N-dimethyl-1,3-benzenediamine |

In recent years, metallic nanoparticles have emerged as highly efficient catalysts for the reduction of nitroaromatic compounds. nih.gov Gold (Au) and silver (Ag) nanoparticles, in particular, have demonstrated exceptional catalytic activity, often at ambient temperature and pressure. rug.nlresearchgate.net The reduction is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. nih.gov

The mechanism of nanocatalytic reduction involves the adsorption of both the nitro compound and the borohydride ions onto the surface of the nanoparticles. researchgate.net The nanoparticles act as an electron relay, facilitating the transfer of electrons from the donor (borohydride) to the acceptor (nitro compound), thereby lowering the kinetic barrier of the reaction. nih.govresearchgate.net

The catalytic efficiency of these nanocatalyst systems is influenced by factors such as the size, shape, and surface properties of the nanoparticles, as well as the nature of any stabilizing agents or supports used. nih.govmdpi.com For instance, smaller nanoparticles generally exhibit higher catalytic activity due to their larger surface-area-to-volume ratio. mdpi.com The high activity and selectivity of gold and silver nanoparticle-based systems make them attractive for the efficient reduction of this compound to 4-Fluoro-N,N-dimethyl-1,3-benzenediamine under mild conditions. rug.nlresearchgate.net

Kinetic and Thermodynamic Aspects of Reduction

There is a significant lack of specific research detailing the kinetic and thermodynamic parameters for the reduction of this compound. While studies on similar molecules, such as various nitroanilines, show that the reaction is thermodynamically favorable, the precise rate constants, activation energies, and enthalpy changes for this specific N,N-dimethylated compound have not been reported. Such data would be essential for optimizing reaction conditions in a laboratory or industrial setting.

Mechanistic Insights into Catalytic Nitro Reduction

Mechanistic studies for the catalytic reduction of nitroarenes are abundant for a wide range of substrates and catalysts (e.g., Pd/C, PtO₂, Raney Ni). These reactions typically follow mechanisms such as the Haber mechanism, involving direct reduction pathways, or condensation pathways where intermediates react with each other. However, no studies have been published that specifically investigate the catalytic nitro reduction mechanism of this compound to elucidate the influence of the N,N-dimethyl and fluoro substituents on the reaction pathway and selectivity.

Electrochemical methods provide a powerful tool for studying the reduction pathways of nitro compounds. These studies can determine reduction potentials and identify intermediate species. Despite the utility of this technique, a search of the scientific literature reveals no specific reports on the electrochemical reduction of this compound.

Derivatization of the Amino Group

The instructions requested information on acylation and diazotization reactions. These reactions are characteristic of primary and secondary aromatic amines. However, this compound possesses a tertiary N,N-dimethylamino group, which cannot undergo these transformations.

Acylation Reactions (e.g., Acetylation)

Acylation reactions, such as acetylation with acetic anhydride, involve the substitution of a hydrogen atom on a nitrogen with an acyl group. The nitrogen atom in the N,N-dimethylamino group of the target compound is bonded to two methyl groups and the aromatic ring, and it lacks the necessary hydrogen atom for this reaction to occur. Therefore, standard acylation of the amino group is not a viable transformation for this molecule.

Diazotization Reactions

Diazotization is the process of converting a primary aromatic amine (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid. This reaction is a cornerstone of synthetic organic chemistry, particularly in the synthesis of azo dyes and for introducing a variety of substituents onto an aromatic ring via Sandmeyer-type reactions. As this compound is a tertiary amine, it cannot be diazotized. Tertiary anilines react with nitrous acid in a different manner, typically undergoing electrophilic substitution on the aromatic ring to form C-nitroso compounds if the para-position is available.

Other Functional Group Transformations

While the specific transformations requested are either unstudied or chemically impossible, other reactions involving the functional groups of this compound could be envisaged based on general chemical principles. The primary transformations would likely involve the nitro group and the fluorine atom.

Reduction of the Nitro Group: As discussed, the most predictable reaction is the reduction of the nitro group to an amino group, which would yield 4-Fluoro-N¹,N¹-dimethylbenzene-1,3-diamine . This resulting diamine would be a versatile building block for further synthesis.

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the electron-withdrawing nitro group, could potentially be displaced by strong nucleophiles. The rate of this SₙAr reaction would depend on the nature of the nucleophile and the reaction conditions.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In "4-Fluoro-N,N-dimethyl-3-nitroaniline," the characteristic vibrational modes of the nitro (NO₂), dimethylamino (-N(CH₃)₂), and fluoro (-F) groups, as well as the aromatic ring, give rise to a unique infrared spectrum.

The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is typically observed as a strong band in the 1000-1400 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (Methyl) | 2950 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1320 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch (Dimethylamino) | 1360 - 1250 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Note: The data in this table is predictive, based on characteristic vibrational frequencies of similar functional groups in related molecules.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The symmetric stretching vibration of the nitro group in "this compound" is expected to produce a strong signal in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman bands. The C-F bond, while polar, can also exhibit a Raman active stretching vibration.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Symmetric NO₂ Stretch | 1350 - 1320 | Strong |

| Ring Breathing Mode | ~1000 | Strong |

| C-N Stretch (Dimethylamino) | 1360 - 1250 | Medium |

| C-F Stretch | 1250 - 1000 | Weak |

Note: The data in this table is predictive, based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of "this compound" by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of "this compound" will show distinct signals for the aromatic protons and the protons of the dimethylamino group. The electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic protons, generally causing them to appear at a lower field (higher ppm). The N,N-dimethyl group will appear as a singlet, typically in the range of 2.5-3.5 ppm. The aromatic region will display a more complex pattern due to spin-spin coupling between the protons and with the fluorine atom.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 8.0 | Multiplet | N/A |

| Aromatic H | 7.0 - 8.0 | Multiplet | N/A |

| Aromatic H | 7.0 - 8.0 | Multiplet | N/A |

| -N(CH₃)₂ | 3.0 - 3.2 | Singlet | N/A |

Note: The data is an estimation based on the analysis of similar substituted nitroaniline derivatives.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in "this compound" will give a distinct signal. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by the attached functional groups, with the carbon attached to the nitro group appearing significantly downfield.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F | 155 - 165 (doublet, large ¹JCF) |

| C-NO₂ | 145 - 155 |

| C-N(CH₃)₂ | 140 - 150 |

| Aromatic C | 110 - 135 |

| Aromatic C | 110 - 135 |

| Aromatic C | 110 - 135 |

| -N(CH₃)₂ | 40 - 45 |

Note: The data is an estimation based on known substituent effects on benzene ring chemical shifts.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of the fluorine atom. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. The chemical shift of the fluorine atom in "this compound" will be influenced by the electronic effects of the nitro and dimethylamino groups. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly valuable for confirming the presence and position of the fluorine substituent on the aromatic ring. The specific chemical shift can provide insights into the electronic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a calculated exact mass of 184.0648 g/mol . chemicalbridge.co.uk

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound is influenced by the presence of the fluoro, dimethylamino, and nitro functional groups. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂, 46 Da) and subsequent rearrangements. The dimethylamino group can also undergo fragmentation, typically through the loss of methyl radicals (CH₃, 15 Da).

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉FN₂O₂ | |

| Exact Mass | 184.0648 g/mol | chemicalbridge.co.uk |

| Expected Molecular Ion (M⁺) | m/z 184 | |

| Common Fragment Losses | -NO₂ (46 Da), -CH₃ (15 Da) |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. Although specific crystal structure data for this compound is not available in the provided search results, analysis of the closely related compound, 4-Fluoro-N-methyl-N-nitroaniline, offers valuable structural insights. researchgate.net

The study of 4-Fluoro-N-methyl-N-nitroaniline (C₇H₇FN₂O₂) revealed that it crystallizes in the orthorhombic space group Pbca. researchgate.net The molecule features a nitramine group that is significantly twisted with respect to the aromatic ring, with an N—N—C—C torsion angle of -117.38(12)°. This twisting suggests a lack of extensive delocalization between the nitramine group and the benzene ring. researchgate.net The crystal packing is stabilized by intermolecular C—H···F and C—H···O hydrogen bonds, which connect the molecules into chains and loops. researchgate.net

Given the structural similarity, it can be inferred that this compound would also exhibit a non-planar geometry, with the sterically demanding N,N-dimethylamino and nitro groups likely twisted out of the plane of the benzene ring. The presence of the fluorine atom would also influence intermolecular interactions within its crystal lattice.

Table 2: Crystallographic Data for the Related Compound 4-Fluoro-N-methyl-N-nitroaniline

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇FN₂O₂ | researchgate.net |

| Molecular Weight | 170.15 g/mol | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| Unit Cell Dimensions | a = 13.1126 (5) Å, b = 6.8916 (3) Å, c = 16.1831 (6) Å | researchgate.net |

| Cell Volume (V) | 1462.41 (10) ų | researchgate.net |

| Molecules per Unit Cell (Z) | 8 | researchgate.net |

| Calculated Density (Dx) | 1.546 Mg m⁻³ | researchgate.net |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its aromatic system, which is substituted with strong electron-donating (N,N-dimethylamino) and electron-withdrawing (nitro) groups.

The chromophore in this molecule is essentially a substituted nitrobenzene. Such systems typically display two main absorption bands: a high-intensity band at shorter wavelengths (around 250-280 nm) attributed to a π→π* transition of the aromatic ring, and a lower-intensity band at longer wavelengths (often >300 nm) corresponding to an n→π* transition associated with the nitro group. The presence of the powerful auxochromic dimethylamino group in conjugation with the nitro group is expected to cause a significant bathochromic (red) shift of the π→π* transition, moving it to longer wavelengths and increasing its intensity. This charge-transfer character is common in "push-pull" systems.

While specific spectral data for this compound is not detailed in the search results, data for the related compound N,N-Dimethyl-3-nitroaniline is available and can be used for comparison. nih.gov The UV-Vis spectrum of N,N-diethyl-4-nitroaniline, another similar compound, has also been studied. researchgate.net These compounds exhibit strong absorptions characteristic of their electronic structure, and it is expected that this compound would display a similar absorption profile, modulated by the electronic effect of the fluorine substituent.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength Region |

| π→π | Substituted Aromatic Ring | ~250-380 nm |

| n→π | Nitro Group (-NO₂) | >300 nm (often lower intensity) |

Chromatographic Separations and Purity Assessment (e.g., TLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. Methods such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly employed. ambeed.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of a sample. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be a suitable stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The separated spots can be visualized under UV light, owing to the compound's UV-active aromatic structure.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is likely amenable to GC analysis. A non-polar or mid-polar capillary column would be used, and detection could be achieved with a Flame Ionization Detector (FID) or, for structural information, a Mass Spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis and purification of this compound. ambeed.com Reverse-phase HPLC, using a C18 column as the stationary phase, would be the most common approach. The mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector set to a wavelength where the compound exhibits strong absorbance (λmax), as determined by its UV-Vis spectrum. HPLC provides quantitative information about the purity of the sample by measuring the relative area of the product peak. ambeed.com

Table 4: Chromatographic Methods for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light |

| GC | Non-polar/mid-polar capillary column | Inert Carrier Gas (e.g., He, N₂) | FID, MS |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water | UV Detector |

Computational and Theoretical Investigations of 4 Fluoro N,n Dimethyl 3 Nitroaniline

Conformational Analysis and Rotational Barriers (e.g., Nitro Group Rotation)

The presence of rotatable bonds in 4-Fluoro-N,N-dimethyl-3-nitroaniline, specifically the C-N bonds of the nitro and dimethylamino groups, allows for different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds.

A key aspect of this analysis would be to determine the rotational barrier for the nitro group. The steric hindrance from the adjacent N,N-dimethylamino group would likely result in a significant energy barrier, forcing the nitro group to be twisted out of the plane of the benzene (B151609) ring. This twisting would, in turn, affect the electronic conjugation between the nitro group and the aromatic system. A similar structural feature was observed in a related molecule, 4-Fluoro-N-methyl-N-nitroaniline , where the nitramine group is significantly twisted with respect to the aromatic ring. researchgate.net Computational methods can precisely calculate the energy cost of this rotation and identify the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. thaiscience.infonih.gov A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov

In this compound, the electron-donating N,N-dimethylamino group is expected to raise the energy of the HOMO, while the strongly electron-withdrawing nitro group will lower the energy of the LUMO. The fluorine atom also contributes to the electronic landscape through its inductive and resonance effects. A DFT calculation would precisely quantify these energies and map the spatial distribution of the HOMO and LUMO across the molecule. For the related compound 4-nitroaniline (B120555) , the HOMO-LUMO gap has been calculated to be approximately 4.24 eV. researchgate.net

| Parameter | Calculated Value (DFT) |

|---|---|

| HOMO Energy | -6.78 eV |

| LUMO Energy | -2.54 eV |

| HOMO-LUMO Gap (ΔE) | 4.24 eV |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. This correlation is essential for confirming the calculated molecular structure and understanding its vibrational behavior.

Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending, wagging) associated with that vibrational mode.

For this compound, calculations would predict characteristic frequencies for its functional groups. For instance, in related aromatic compounds, the nitro group (NO₂) typically exhibits symmetric and asymmetric stretching vibrations. researchgate.net The C-F stretching vibration is also a distinct feature that would be identified. researchgate.net Comparing these predicted frequencies with an experimental spectrum allows for a detailed and accurate assignment of all vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-F | Stretch | 1100 - 1270 |

| Dimethylamino (C-N) | Stretch | 1250 - 1350 |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating molecular structure. Theoretical calculations of NMR chemical shifts provide valuable insights into the electronic environment of nuclei within a molecule. For this compound, computational models can predict the ¹H and ¹³C NMR spectra, which are influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro and fluoro substituents.

While direct experimental data for this specific molecule is scarce, predictions can be made based on related compounds. In similar nitro-substituted N-alkylanilines, the chemical shifts are sensitive to the conformation of the alkylamino group and the magnetic anisotropy of the nitro group. scispace.com The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the ortho, meta, and para relationships to the three different substituents. The N-methyl protons would appear as a singlet, with a chemical shift indicative of the electronic density on the nitrogen atom.

The ¹³C NMR spectrum would provide a map of the carbon skeleton. The carbon atom attached to the fluorine (C-4) would exhibit a large chemical shift and a characteristic C-F coupling constant. The carbon bonded to the nitro group (C-3) would also be significantly downfield due to the group's strong deshielding effect. The remaining aromatic carbons and the methyl carbons would resonate at positions determined by the combined electronic effects of all substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | 6.8 - 8.2 | Doublet, Multiplet | The precise shifts and coupling patterns depend on the specific proton's position relative to the F, NO₂, and N(CH₃)₂ groups. |

| N(CH₃)₂ | ~3.0 | Singlet | Typical range for N,N-dimethylaniline derivatives. |

| C-F | ~155 - 160 | Doublet (¹JCF) | The carbon directly bonded to fluorine shows a characteristic large coupling constant. |

| C-NO₂ | ~145 - 150 | Singlet | The carbon attached to the electron-withdrawing nitro group is significantly deshielded. |

| C-N(CH₃)₂ | ~150 - 153 | Singlet | The carbon bonded to the nitrogen is also deshielded. |

| Aromatic C-H | ~110 - 135 | Singlet/Doublet | Chemical shifts are modulated by the electronic effects of the substituents. |

| N(CH₃)₂ | ~40 | Singlet | Typical chemical shift for the methyl carbons of a dimethylamino group. |

Electronic Absorption Spectra and Charge Transfer Effects

The electronic absorption spectrum of this compound is dominated by intramolecular charge transfer (ICT) transitions. These transitions occur from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-donating dimethylamino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing nitro group. chemrxiv.org This HOMO→LUMO transition corresponds to a π→π* excitation and is responsible for the molecule's strong absorption in the UV-visible region. chemrxiv.orgnih.gov

Theoretical studies on analogous push-pull molecules like p-nitroaniline (pNA) show that the energy of this ICT band is highly sensitive to substituents on the aromatic ring. nih.govresearchgate.net Electron-donating groups typically cause a redshift (a shift to a longer wavelength) in the absorption maximum, while electron-withdrawing groups cause a blueshift (a shift to a shorter wavelength). nih.gov In this compound, the powerful donating effect of the dimethylamino group and the strong withdrawing effect of the nitro group establish the primary ICT character. The fluorine atom, being an electronegative substituent, is expected to slightly blueshift the absorption spectrum compared to a non-fluorinated analogue.

The charge transfer process can be quantified by analyzing the electron density distribution in the ground and excited states. Upon photoexcitation, there is a significant shift of electron density from the amine and the ring towards the nitro group. chemrxiv.org This change in electron distribution leads to a large difference between the ground-state and excited-state dipole moments, a key factor for non-linear optical properties.

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with strong ICT characteristics, such as nitroaniline derivatives, are of great interest for applications in non-linear optics (NLO). nih.gov These materials can alter the properties of light passing through them, which is crucial for technologies like optical data storage and signal processing. psu.edu The NLO response of a molecule is fundamentally linked to its electronic structure, particularly how its electron cloud responds to a strong external electric field, such as that from a laser.

Theoretical calculations, often using Density Functional Theory (DFT), are essential for predicting and understanding the NLO properties of new molecules. nih.gov The key parameters that govern the NLO response are the molecular dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β). For this compound, the push-pull arrangement of the dimethylamino and nitro groups is expected to give rise to a significant NLO response.

Hyperpolarizability and Dipole Moment Calculations

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Large β values are desirable for NLO applications. Computational studies on similar molecules show that β is strongly correlated with the extent of ICT. psu.edu A smaller HOMO-LUMO energy gap generally leads to a larger β value because the electrons are more easily polarized. psu.edu

The dipole moment (μ) is a measure of the charge separation in a molecule. In push-pull systems, the ground-state dipole moment is already significant due to the static charge separation between the donor and acceptor groups. Theoretical investigations of N,N-dimethyl-4-nitroaniline have explored its dipole moment in detail. stackexchange.comrsc.org For this compound, the presence of the highly electronegative fluorine atom and the specific meta-positioning of the nitro group will influence the magnitude and direction of the net molecular dipole moment. Steric hindrance between the dimethylamino group and adjacent substituents can also play a role by affecting the planarity of the molecule, which in turn impacts the orbital overlap and the efficiency of charge transfer. stackexchange.com

Solvent Effects on Optical Properties

The optical and NLO properties of ICT molecules are often highly sensitive to the surrounding environment, particularly the polarity of the solvent. researchgate.net This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.

Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. researchgate.net For push-pull molecules, the excited state is typically more polar than the ground state due to the increased charge separation upon excitation. chemrxiv.org Therefore, polar solvents tend to stabilize the excited state more than the ground state, leading to a redshift in the absorption spectrum. chemrxiv.orgnih.gov

Similarly, the hyperpolarizability (β) is also influenced by the solvent. Studies on para-nitroaniline have shown that polar solvents can enhance the NLO response. psu.eduresearchgate.net As the dielectric constant of the solvent increases, the calculated hyperpolarizability values tend to increase. psu.edu This suggests that the NLO properties of this compound could be tuned by selecting an appropriate solvent environment.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is crucial as they can significantly affect the bulk properties of the material, including its NLO response. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal.

For this compound, several types of interactions are expected to be significant. Crystal packing studies of the related compound 4-Fluoro-N-methyl-N-nitroaniline reveal the presence of C—H⋯F and C—H⋯O hydrogen bonds that connect molecules into chains. researchgate.net Similar weak hydrogen bonds involving the nitro-group oxygen atoms and methyl or aromatic C-H groups are likely to be present in the crystal structure of the title compound. Additionally, π–π stacking interactions between the aromatic rings are common in such systems and would contribute to the stability of the crystal packing. researchgate.net The interplay of these various forces determines the final crystal symmetry, which is a critical factor for observing a second-order NLO effect in the bulk material.

Excited State Dynamics and Deactivation Pathways

Upon absorption of a photon, a molecule is promoted to an electronically excited state. The subsequent processes by which it returns to the ground state are known as deactivation pathways. These dynamics occur on ultrafast timescales and are critical to the molecule's photophysical behavior.

For push-pull systems like N,N-dimethyl-p-nitroaniline, the excited-state dynamics are often dominated by the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org Following initial excitation to a planar locally excited (LE) state, the molecule can undergo torsional motion (twisting) around the bond connecting the donor group to the aromatic ring. This leads to a more stable, fully charge-separated TICT state, which is often non-emissive and provides a rapid non-radiative deactivation pathway back to the ground state. rsc.org

The rate and efficiency of TICT state formation are highly dependent on the solvent. In polar solvents, the highly polar TICT state is stabilized, and its formation can be barrierless and extremely fast. rsc.org In nonpolar solvents, the twisting process may be slowed or completely inhibited. rsc.org The photoexcitation dynamics of this compound are expected to follow similar principles, with the deactivation pathways being a competition between fluorescence from the LE state and non-radiative decay via the TICT state, modulated by solvent polarity and viscosity. rsc.org

Applications in Advanced Materials Science and Synthetic Chemistry

Precursor in Organic Synthesis for Complex Molecules

The reactivity of 4-Fluoro-N,N-dimethyl-3-nitroaniline's functional groups allows it to serve as a versatile precursor in multi-step organic synthesis. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a polarized aromatic system, influencing the reactivity and regioselectivity of subsequent chemical transformations.

Synthesis of Heterocyclic Compounds

While specific examples detailing the direct use of this compound in heterocyclic synthesis are not extensively documented in publicly available literature, its parent compound, 4-fluoro-3-nitroaniline (B182485), is a recognized precursor for such syntheses. The general strategy involves the chemical modification of the amino and nitro groups to facilitate ring-closure reactions.

For instance, the nitro group can be reduced to a primary amine, creating a diamine derivative. This resulting phenyldiamine can then react with various reagents to form a wide range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. ekb.eg The presence of the N,N-dimethyl groups in the target compound, however, alters the reaction pathways. The tertiary amine is less reactive in typical condensation reactions compared to a primary amine, suggesting its role would be more as a directing group or a stable donor component in the final heterocyclic system rather than a direct participant in the cyclization itself. The synthesis of fluorinated heterocycles is an area of significant interest due to the unique properties that fluorine atoms impart on molecules, such as enhanced metabolic stability and bioavailability in drug candidates. ekb.egnih.gov

Derivatization to Phenyldiamines (as Industrial Precursors)

A critical industrial application of related fluoronitroanilines is their conversion into phenyldiamines. The reduction of the nitro group is a key transformation. For the parent compound, 4-fluoro-3-nitroaniline, this reduction yields 4-fluoro-1,3-phenylenediamine. These diamines are important industrial precursors, particularly in the synthesis of dyes and high-performance polymers.

Similarly, this compound can be reduced to form N1,N1-dimethyl-4-fluoro-1,3-phenylenediamine. This derivatization is significant for several reasons:

Dye Synthesis : Nitro-p-phenylenediamines, produced from the reaction of 4-fluoro-3-nitroaniline with various amines, are widely used as hair dyes. google.comgoogle.com The N,N-dimethyl derivative would be a precursor to a specific class of these dyes.

Polymer Chemistry : Phenylenediamines are monomers used in the production of aramids and other advanced polymers. The fluorine and dimethylamino groups would modify the properties of the resulting polymer, potentially enhancing thermal stability, solubility, or chemical resistance.

The general reaction for this derivatization is a catalytic hydrogenation or a reduction using metals like tin or iron in acidic conditions.

| Precursor Compound | Key Transformation | Product | Potential Industrial Application |

| 4-Fluoro-3-nitroaniline | Reduction of nitro group | 4-Fluoro-1,3-phenylenediamine | Precursor for dyes, polymers |

| This compound | Reduction of nitro group | N1,N1-dimethyl-4-fluoro-1,3-phenylenediamine | Precursor for specialized dyes and polymers |

Role in Development of Optoelectronic Materials

The molecular structure of this compound, featuring a strong electron-donating group (–N(CH₃)₂) and a strong electron-accepting group (–NO₂) linked by a π-conjugated system (the benzene (B151609) ring), makes it a classic "push-pull" chromophore. This architecture is fundamental to materials with interesting optical and electronic properties.

Chromophoric Systems and pH Sensors

Nitroaniline derivatives are well-known chromophores, meaning they absorb light in the visible spectrum, giving them color. The specific color and absorption characteristics are highly dependent on the molecular environment, including solvent polarity and pH. The intramolecular charge transfer (ICT) from the dimethylamino donor to the nitro acceptor is responsible for this absorption.

While direct research on this compound as a pH sensor is limited, the principle is well-established in related compounds. The basicity of the dimethylamino group and the electronic state of the molecule can change upon protonation in acidic conditions. This change affects the efficiency of the charge transfer, leading to a noticeable shift in the light absorption spectrum (a halochromic effect). This property is the basis for optical pH sensors. researchgate.net Polyaniline and its derivatives, for example, are extensively used in fabricating pH sensors due to their reversible responses to pH changes. nih.govmdpi.com

Nonlinear Optical (NLO) Materials

The push-pull electronic structure of this compound makes it a strong candidate for applications in nonlinear optics (NLO). NLO materials interact with intense light (like from a laser) to change its properties, such as its frequency. This phenomenon is crucial for technologies like optical communications and data processing. researchgate.net

The potential of this molecule is best understood by comparing it to the well-studied NLO material, N,N-dimethyl-4-nitroaniline (DMNA). researchgate.netchemicalbook.com The key to high NLO activity (specifically, a large first hyperpolarizability, β) in these molecules is a significant difference in dipole moment between the ground state and the excited state, which is facilitated by efficient intramolecular charge transfer. researchgate.netresearchgate.net

The introduction of a fluorine atom, as in this compound, can further enhance NLO properties. Fluorine is highly electronegative and can modify the electronic distribution and charge transfer characteristics of the molecule, potentially leading to superior performance compared to non-fluorinated analogues. researchgate.net Computational studies on similar fluorinated aniline (B41778) derivatives have confirmed their potential as NLO candidates. researchgate.net

| Compound | Key Structural Features | Relevance to NLO |

| N,N-dimethyl-4-nitroaniline (DMNA) | Strong donor (–N(CH₃)₂) and acceptor (–NO₂) in para positions. | Benchmark organic NLO material. researchgate.netchemicalbook.com |

| This compound | Strong donor and acceptor; addition of electronegative fluorine atom. | Potential for enhanced NLO properties due to electronic modification by fluorine. researchgate.net |

Advanced Energy Storage Materials

The application of this compound in energy storage is an emerging and less explored area. However, research into related nitroaniline compounds suggests potential pathways for its use. Specifically, nitroanilines can be employed as redox-active materials in electrolytes for supercapacitors. rsc.orgresearchgate.net

For example, p-nitroaniline has been used as a redox additive in alkaline electrolytes. researchgate.netresearchgate.net The nitro (–NO₂) and amino (–NH₂) groups can undergo reversible redox reactions, enhancing the charge storage capability. researchgate.net It is plausible that this compound could function similarly, with its functional groups participating in electrochemical reactions. The fluorine and dimethyl substituents would modulate its solubility, redox potential, and stability within the electrolyte, offering a way to fine-tune the performance of the energy storage device.

Functional Materials for Sensing and Catalysis (e.g., CO2 Adsorption)

There is currently a lack of specific research on the application of this compound in functional materials for sensing and catalysis, including CO2 adsorption. The scientific literature does not detail studies where this particular compound has been utilized as a primary component in the development of sensors or catalytic systems.

Generally, nitroaniline derivatives can be incorporated into more complex structures that may exhibit sensing or catalytic properties. The functional groups present—a fluoro group, a nitro group, and a dimethylamino group—offer sites for further chemical modification. These modifications could potentially lead to materials with specific binding sites for analytes or with catalytically active centers. However, without experimental data, any potential for this compound in these fields remains speculative.

Applications in Polymer Science and Functionalized Surfaces

Direct applications of this compound in polymer science and for the creation of functionalized surfaces have not been reported in the available scientific literature.

However, research on analogous compounds provides insight into how molecules with similar functionalities might be used. For instance, a related compound, N,N-dimethyl-4-nitroaniline, has been explored for its piezoelectric properties when embedded within a polymer matrix. In one study, nanocrystals of N,N-dimethyl-4-nitroaniline were incorporated into poly-L-lactic acid (PLLA) electrospun fibers. These composite fibers demonstrated a significant piezoelectric output, suggesting potential applications in sensors and energy harvesting devices. The polar nature of the N,N-dimethyl-4-nitroaniline crystals contributed to the piezoelectric effect observed in the polymer fibers.

While this research was not conducted on this compound, it highlights a potential application for nitroaniline derivatives in the development of functional polymeric materials. The specific electronic and structural contributions of the fluorine atom and the different substitution pattern in this compound would need to be investigated to determine its suitability for similar applications.

Crystal Engineering and Supramolecular Chemistry

There is no specific published research on the crystal engineering and supramolecular chemistry of this compound.

However, the crystal structure of a closely related compound, 4-Fluoro-N-methyl-N-nitroaniline, has been reported, offering insights into the types of intermolecular interactions that might be expected. researchgate.net In the crystal structure of 4-Fluoro-N-methyl-N-nitroaniline, molecules are linked by C–H···F and C–H···O hydrogen bonds. researchgate.net These interactions create specific packing motifs, such as chains and loops, within the crystal lattice. researchgate.net

The study of 4-Fluoro-N-methyl-N-nitroaniline demonstrates how the interplay of different functional groups (fluoro, nitro, and methylamino) can direct the formation of a supramolecular assembly. researchgate.net The fluorine atom, in particular, participates in weak hydrogen bonding, which is a key aspect of crystal engineering. researchgate.net The molecular structure of this compound, with its additional methyl group and different substituent positions, would likely lead to a different set of intermolecular interactions and a unique crystal packing arrangement. Theoretical and experimental studies would be required to elucidate its specific supramolecular chemistry.

Below is a table summarizing the crystallographic data for the related compound, 4-Fluoro-N-methyl-N-nitroaniline. researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₇FN₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.1126 (5) |

| b (Å) | 6.8916 (3) |

| c (Å) | 16.1831 (6) |

| Volume (ų) | 1462.41 (10) |

Environmental Behavior and Biotransformation Studies

Biodegradation and Biotransformation Pathways of Fluorinated Anilines

Fluorinated anilines are generally more resistant to microbial degradation than their non-fluorinated counterpart, aniline (B41778). ucp.pt The number and position of fluorine atoms on the aromatic ring significantly influence their biodegradability, with an increase in fluorine substitution often leading to longer persistence. nih.gov

Microorganisms have developed various mechanisms to degrade aromatic compounds. In the case of fluorinated anilines, bacteria are the primary organisms studied for their degradation capabilities. Strains of Pseudomonas, Labrys, and mixed bacterial cultures have shown the ability to utilize fluoroanilines as a source of carbon and nitrogen. ucp.ptnih.govresearchgate.net

The initial step in the aerobic degradation of anilines often involves dioxygenase enzymes, which hydroxylate the aromatic ring to form catechol derivatives. researchgate.net For fluorinated anilines, this can lead to the formation of fluorinated catechols. ucd.ie Subsequent cleavage of the aromatic ring can occur through ortho- or meta-cleavage pathways. nih.govnih.gov Studies on the degradation of 4-fluoroaniline (4-FA), 2,4-difluoroaniline (2,4-DFA), and 2,3,4-trifluoroaniline (2,3,4-TFA) by mixed bacterial cultures suggested the involvement of meta-cleavage pathways. nih.gov

The degradation rate of fluorinated anilines is inversely related to the degree of fluorine substitution. Research has shown that the time required for enrichment of a mixed bacterial culture capable of degrading these compounds increases with more fluorine atoms. nih.gov For instance, complete degradation of 100-200 mg/L of 4-FA, 2,4-DFA, and 2,3,4-TFA was achieved, but the maximum specific degradation rates decreased as fluorine substitution increased. nih.gov

Co-metabolism is another important mechanism, where microbes degrade a recalcitrant compound in the presence of a growth-supporting substrate. ucp.ptresearchgate.net For example, the bacterium Labrys portucalensis strain F11 showed enhanced degradation of fluoroaniline (B8554772) isomers when also supplied with fluorobenzene. ucp.pt

Table 1: Microbial Degradation of Various Fluoroanilines

| Compound | Microorganism/Culture | Key Findings | Reference |

|---|---|---|---|

| 4-Fluoroaniline (4-FA) | Mixed bacterial culture | Completely degraded at 100-200 mg/L. Maximum specific degradation rate of 22.48 ± 0.55 mg FA/(g VSS h). | nih.gov |

| 2,4-Difluoroaniline (2,4-DFA) | Mixed bacterial culture | Completely degraded at 100-200 mg/L. Maximum specific degradation rate of 15.27 ± 2.04 mg FA/(g VSS h). | nih.gov |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | Mixed bacterial culture | Completely degraded at 100-200 mg/L. Maximum specific degradation rate of 8.84 ± 0.93 mg FA/(g VSS h). | nih.gov |

| 2-Fluoroaniline (2-FA) | Labrys portucalensis F11 | Complete biodegradation with stoichiometric fluoride (B91410) release when cells were induced with fluorobenzene. | ucp.pt |

| 3-Fluoroaniline (3-FA) | Labrys portucalensis F11 | Incomplete defluorination, suggesting accumulation of fluorinated intermediates. | ucp.pt |

| 3,4-Difluoroaniline (3,4-DFA) | Pseudomonas fluorescens 26-K | Degradation was accompanied by intensive defluorination. 3-Fluoro-4-hydroxyaniline was identified as an intermediate. | researchgate.net |

The cleavage of the C-F bond, or defluorination, is a critical and often rate-limiting step in the complete mineralization of organofluorine compounds. mdpi.com This process can occur through several enzymatic and non-enzymatic mechanisms.

Oxidative Defluorination: Aerobic microorganisms often employ oxygenase enzymes to initiate the degradation of aromatic compounds. nih.govmdpi.com Monooxygenases and dioxygenases can hydroxylate the aromatic ring, and if the hydroxyl group is introduced at the same carbon atom bearing the fluorine substituent, an unstable intermediate is formed that can spontaneously release fluoride. mdpi.comnih.gov For example, the degradation of 4-fluoroaniline in rats involves para-hydroxylation, leading to defluorination. nih.gov

Reductive Defluorination: Under anaerobic conditions, reductive dehalogenation is a common pathway for the degradation of halogenated compounds. nih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom. While less studied for fluorinated aromatics compared to chlorinated ones, reductive defluorination has been observed. nih.govresearchgate.net For instance, the enzyme benzoyl-CoA reductase from Thauera aromatica can catalyze the reductive defluorination of 4-fluorobenzoyl CoA. nih.gov

Hydrolytic Defluorination: This mechanism involves the replacement of a fluorine atom with a hydroxyl group from water. mdpi.com Fluoroacetate dehalogenase is a well-studied enzyme that catalyzes the hydrolytic cleavage of the C-F bond in fluoroacetate. mdpi.com While this is a primary example of direct C-F bond cleavage, similar mechanisms for fluorinated aromatic compounds are less common. mdpi.com

In many cases, complete defluorination of polyfluorinated anilines is not achieved, leading to the accumulation of fluorinated intermediates. ucd.ieucp.pt For example, the degradation of 3- and 4-fluoroaniline by Labrys portucalensis resulted in incomplete fluoride release. ucp.pt Similarly, the biodegradation of 3-fluorobenzoate often leads to the dead-end metabolite 2-fluoro-cis,cis-muconic acid. ucd.ie

Environmental Fate and Persistence of Fluorinated Aromatic Amines

The environmental fate of a chemical is determined by its transport, transformation, and persistence in various environmental compartments. epa.gov Due to the high strength of the C-F bond, fluorinated aromatic amines are generally more persistent in the environment than other halogenated anilines and non-halogenated aniline. nih.govucd.ie

The persistence of these compounds means they can remain in the environment for extended periods, potentially leading to long-term exposure for ecosystems. nih.govepa.gov Their properties, such as water solubility and soil adsorption potential, will influence their mobility in soil and water systems. While specific data for 4-Fluoro-N,N-dimethyl-3-nitroaniline is limited, the presence of the nitro group can also influence its environmental behavior, as nitroaromatic compounds themselves can be persistent and toxic. epa.govepa.gov

Fluorinated pharmaceuticals and agrochemicals are a significant source of fluorinated aromatic amines in the environment. nih.govucd.ie These compounds can enter the environment through wastewater effluent, agricultural runoff, and industrial discharge. ucd.iecdhfinechemical.com Once in the environment, they may undergo partial transformation, but complete mineralization is rare, potentially leading to the formation of stable and equally persistent fluorometabolites. nih.govucd.ie The accumulation of such persistent organic pollutants is a significant environmental concern. nih.gov

Catalytic Degradation and Remediation Approaches

Given the persistence of fluorinated anilines, various remediation technologies have been explored to remove them from contaminated soil and water. These approaches can be broadly categorized into biological and chemical methods.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. regenesis.com As discussed in section 7.1, certain bacteria can degrade fluorinated anilines. Enhanced bioremediation strategies, such as biostimulation (adding nutrients) and bioaugmentation (adding specific microbes), can be employed to improve degradation efficiency. However, the effectiveness of bioremediation can be limited by the high toxicity of some compounds and the slow degradation rates for highly fluorinated anilines. regenesis.comnih.gov

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment processes that generate highly reactive radicals, such as hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. nih.govresearchgate.net These methods are often effective for treating recalcitrant compounds.

Fenton and Photo-Fenton Processes: These processes use a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals. researchgate.net The use of UV light (photo-Fenton) can enhance the reaction rate and degradation efficiency. nih.gov AOPs have been shown to be among the most suitable remedial measures for eliminating aniline and its derivatives from wastewater. nih.gov

Photoelectrocatalysis (PEC): This technology combines photocatalysis and electrolysis to degrade pollutants. A study on the degradation of 4-fluoroaniline using a reduced graphene oxide/bismuth oxyiodide (rGO/BiOI) photocathode achieved 99.58% degradation and 72.12% defluorination within one hour. researchgate.net

Integrated Approaches: In many cases, a combination of different technologies is required for effective remediation. For example, at a former pharmaceutical plant contaminated with aniline derivatives, an integrated approach using in-situ chemical oxidation (ISCO) with a persulfate-based agent was used to address high concentrations in the source area, followed by enhanced biological degradation (biosparging) to treat the residual dissolved-phase contamination. regenesis.com

Table 2: Remediation Approaches for Aniline and Fluorinated Anilines

| Technology | Target Compound(s) | Description | Key Results/Advantages | Reference |

|---|---|---|---|---|

| Biological Treatment | Aniline and derivatives | Use of microorganisms such as Dietzia natronolimnaea, Pseudomonas sp., and Delftia sp. to degrade contaminants. | Ecofriendly and efficient for some compounds, but can be slow and inhibited by toxicity. | nih.gov |

| Photoelectrocatalysis (PEC) | 4-Fluoroaniline (4-FA) | Utilized an rGO/BiOI photocathode to generate oxidizing species. | Achieved 99.58% degradation and 72.12% defluorination within 1 hour. A competitive green approach. | researchgate.net |

| Advanced Oxidation Processes (AOPs) | Aniline and derivatives | Includes Fenton, photo-Fenton, and ozonation processes that generate highly reactive radicals. | Considered the most cost-effective and efficient technologies for eliminating aniline and its derivatives from wastewater. | nih.govresearchgate.net |

| Integrated ISCO and Bioremediation | N,N-diethylaniline and other anilines | Initial treatment with persulfate-based ISCO followed by biosparging for residual contamination. | Significant reduction of contaminant mass. Downgradient aniline concentrations reduced from 1,000 µg/L to <0.1 µg/L. | regenesis.com |

Compound Index

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Traditional synthesis of substituted nitroanilines often involves harsh conditions, such as the use of concentrated acids and high temperatures, which pose environmental and safety challenges. google.com Future research is increasingly focused on developing greener, more sustainable synthetic methodologies. The emphasis is on improving reaction efficiency, minimizing waste, and using less hazardous reagents.

Key trends in this area include:

Chemoenzymatic Synthesis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally benign alternative for transformations of nitroaromatic compounds. acs.org Research into applying these biocatalytic methods could lead to low-energy, highly efficient pathways for producing or modifying 4-Fluoro-N,N-dimethyl-3-nitroaniline and its derivatives. acs.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can increase yield and purity. Adapting synthetic routes for this compound to flow chemistry could enable more efficient and scalable production.

Green Solvents and Reagents: A significant push is being made to replace conventional hazardous solvents and reagents. nih.govchemrxiv.org Research efforts could explore the use of ionic liquids, supercritical fluids, or water-based systems for the synthesis of this compound, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Conditions | Harsh (e.g., concentrated H₂SO₄) google.com | Mild (e.g., room temperature, aqueous media) acs.org |

| Catalysts | Often stoichiometric reagents | Biocatalysts (enzymes), precious metal catalysts acs.org |

| Sustainability | High waste generation, energy-intensive | Lower energy consumption, reduced waste nih.govchemrxiv.org |

| Selectivity | Risk of side-product formation | High chemo- and regioselectivity acs.org |

Exploration of New Catalytic Systems for Transformations

The functional groups of this compound make it a versatile substrate for various catalytic transformations. The nitro group, in particular, is a key functional handle for further molecular elaboration. Future research will likely focus on novel catalytic systems that can selectively transform this molecule into valuable derivatives.

Selective Nitro Group Reduction: While the reduction of nitroarenes to anilines is a well-established process, achieving selective reduction to intermediate products like hydroxylamines or azoxybenzenes is more challenging. acs.org The development of sophisticated catalysts, such as precisely engineered gold nanoparticles or phosphino-modified ionic liquid-stabilized systems, could allow for tunable selectivity in the reduction of this compound. acs.org

Photocatalysis: Heterogeneous photocatalysis using semiconductors like TiO₂ offers a sustainable method for nitroarene reduction, utilizing light as the energy source and avoiding harsh chemical reductants. mdpi.com Exploring these systems could provide a green pathway to the corresponding amino derivative.

Cross-Coupling Reactions: The fluorine atom and the aromatic ring are amenable to various cross-coupling reactions. Advanced palladium or copper catalytic systems could be employed for C-C and C-N bond formation, enabling the synthesis of more complex molecular architectures derived from the this compound scaffold. acs.orggoogle.comgoogle.com

Table 2: Potential Catalytic Transformations

| Transformation | Catalytic System | Potential Product |

|---|---|---|

| Full Nitro Reduction | Pd/C, H₂ | 4-Fluoro-N,N-dimethylbenzene-1,3-diamine |

| Partial Nitro Reduction | Gold Nanoparticles (AuNPs) acs.org | N-(4-Fluoro-5-(dimethylamino)phenyl)hydroxylamine |

| Photocatalytic Reduction | TiO₂ with a hole scavenger mdpi.com | 4-Fluoro-N,N-dimethylbenzene-1,3-diamine |

| Amination | Copper (II) Salts google.comgoogle.com | Functionalized aniline (B41778) derivatives |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules and guiding experimental work. For this compound, methods like Density Functional Theory (DFT) can be used to elucidate complex structure-property relationships. researchgate.netresearchgate.net

Future computational studies are expected to focus on:

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the electronic behavior, reactivity, and UV-Vis absorption spectra. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties: The push-pull nature of the electron-donating dimethylamino group and the electron-withdrawing nitro group suggests potential for NLO applications. researchgate.net Computational modeling can predict first-order hyperpolarizabilities, guiding the design of new NLO materials. chemrxiv.org

Solvent Effects: Investigating how different solvent environments affect the molecular geometry, stability, and electronic properties of the compound. researchgate.net

Table 3: Representative Data from Hypothetical DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~3-4 eV | Indicates electronic transition energy and chemical stability. researchgate.net |

| Dipole Moment | > 5 Debye | Suggests high polarity, influencing solubility and intermolecular interactions. chemrxiv.org |

| First Hyperpolarizability (β) | > 10 x 10⁻³⁰ esu | Predicts potential for second-harmonic generation (NLO properties). chemrxiv.org |

Design of Novel Functional Materials with Tailored Optoelectronic Properties

The unique electronic and structural features of this compound make it an attractive building block for novel functional materials. The combination of electron-donating and withdrawing groups is a classic design strategy for creating molecules with interesting optoelectronic properties.

Emerging trends in this area include:

Non-Linear Optical (NLO) Materials: Derivatives of N,N-dimethyl-nitroaniline are known models for NLO materials. researchgate.net Future work could involve incorporating the this compound core into polymers or crystal-engineered structures to create materials for applications in telecommunications and optical computing.

Aggregation-Induced Emission (AIE) Materials: Related fluoro-nitroaniline structures have been used to synthesize liquid crystals that exhibit AIE, where the material becomes highly emissive in an aggregated state. This property is valuable for developing advanced sensors and displays.

Organic Light-Emitting Diodes (OLEDs): The fluorinated aromatic core could be functionalized to produce thermally stable materials suitable for use in OLEDs, potentially as emitters or charge-transporting layers.

Table 4: Potential Functional Material Applications

| Material Type | Key Property | Potential Application |

|---|---|---|

| Non-Linear Optical (NLO) Chromophores | High hyperpolarizability (β) | Optical switching, frequency doubling |

| Liquid Crystals | Aggregation-Induced Emission (AIE) | Solid-state lighting, chemical sensors |

| Organic Semiconductors | Charge transport/emission | OLEDs, organic photovoltaics |

Comprehensive Environmental Impact Assessment and Remediation Technologies

As with any synthetic chemical, understanding the environmental fate and potential toxicity of this compound is crucial. Organofluorine compounds are known for their environmental persistence due to the strength of the carbon-fluorine bond. numberanalytics.comacs.orgnih.gov

Future research in this domain should include:

Biodegradation Studies: Investigating the susceptibility of the compound to microbial degradation. The presence of both nitro and fluoro substituents may render it recalcitrant.